molecular formula C7H9BrN2O2 B2692965 methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1234014-53-9

methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2692965
CAS No.: 1234014-53-9
M. Wt: 233.065
InChI Key: HAUMJEGLTMHBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol. Its structure features a bromomethyl (-CH₂Br) group at position 5, a methyl (-CH₃) group at position 1, and a carboxylate ester (-COOCH₃) at position 4 of the pyrazole ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its bromomethyl group serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

methyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUMJEGLTMHBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 1-methyl-1H-pyrazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the bromomethyl group.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including cancer and infectious diseases.

Key Insights:

  • The compound's bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions that are essential for drug development.
  • Structural modifications can enhance biological activity and selectivity against specific targets.

Biological Studies

This compound has been evaluated for its biological activities, including anticancer, antibacterial, and antiviral properties.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies reveal that modifications in the pyrazole structure can significantly enhance cytotoxicity.

Case Study: Antiviral Activity
In a study assessing antiviral efficacy, derivatives showed the ability to inhibit viral replication by over 50% at concentrations around 50 µM. This suggests potential applications in antiviral drug development.

Industrial Applications

The compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below, methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is compared with analogous compounds to highlight structural and functional differences.

Structural and Functional Comparison

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Applications/Properties
This compound C₈H₉BrN₂O₂ -CH₂Br (5), -CH₃ (1), -COOCH₃ (4) 245.07 Synthetic intermediate; reactive bromomethyl group
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂BrN₃O₂ -NH₂ (5), 4-BrC₆H₄ (1), -COOCH₂CH₃ (4) 310.15 Antimicrobial potential; amino group enhances hydrogen bonding
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₂ 4-BrC₆H₄ (5), -COOCH₂CH₃ (4) 295.13 Organic synthesis; bromophenyl enhances lipophilicity
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₀H₈Br₂ClN₂O -Br (4), -CH₂Br (5), 4-ClC₆H₄ (2), -CH₃ (1) 381.45 Antibacterial activity; dual bromine substituents increase electrophilicity
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate C₁₁H₉BrN₂O₂ -Br (4), C₆H₅ (3), -COOCH₃ (5) 281.11 Crystallographic studies; bromine at position 4 influences packing

Key Differences and Implications

Substituent Position and Reactivity: The bromomethyl group at position 5 in the target compound distinguishes it from derivatives like ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate (bromophenyl at position 5) . In 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , dual bromine substituents (positions 4 and 5) increase electrophilicity, making it more reactive in SN2 reactions compared to the mono-brominated target compound.

Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., -Br, -NO₂) at position 5 show enhanced binding to bacterial enzymes like DNA gyrase B . The bromomethyl group in the target compound may act similarly, though its smaller size compared to bromophenyl groups could limit steric hindrance during enzyme interactions. Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate exhibits antimicrobial activity due to the amino group’s hydrogen-bonding capacity, a feature absent in the target compound.

Crystallographic and Physicochemical Properties: The methyl ester in the target compound likely improves solubility in non-polar solvents compared to ethyl esters (e.g., ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate ). Bromine’s heavy atom effect in methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate facilitates crystallographic studies, whereas the bromomethyl group in the target compound may introduce conformational flexibility.

Biological Activity

Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromomethyl group at the 5-position and a methyl ester at the 4-position contributes to its unique properties and biological activities.

  • Molecular Formula : C₈H₁₁BrN₂O₂
  • Molecular Weight : Approximately 247.09 g/mol

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to reduced cellular energy production.
  • Receptor Modulation : The compound may modulate receptor functions, influencing signaling pathways critical for cell proliferation and survival.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound and related pyrazole compounds:

  • Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects : These compounds have been studied for their ability to reduce inflammation, which is beneficial in treating various inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step involves the reaction of hydrazines with appropriate carbonyl compounds.
  • Bromination : Bromination at the 5-position is achieved using brominating agents.
  • Esterification : The carboxylic acid group is then converted into a methyl ester through esterification reactions.

Synthesis Table

StepReactionYield
1Formation of pyrazoleHigh
2Bromination at C5Moderate
3EsterificationHigh

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibition against various bacterial strains, suggesting their potential in developing new antibiotics .
  • Anticancer Activity Assessment : Another study reported that certain pyrazole derivatives induced apoptosis in A431 human epidermoid carcinoma cells, with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : Research indicated that these compounds could inhibit key inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by bromination. For example, describes cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole carboxylates, which can be brominated at the methyl position. Hydrolysis and subsequent bromination (e.g., using NBS or PBr₃) are critical steps .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify substituents and regiochemistry (e.g., methyl and bromomethyl groups).
  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., used X-ray for a related pyrazole-carbaldehyde) .
  • IR spectroscopy : Confirms carbonyl (C=O) and ester functionalities .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group is susceptible to nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For instance, highlights Suzuki-Miyaura coupling using Pd catalysts to replace bromine with aryl/heteroaryl groups .

Q. How can purity and yield be optimized during synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.
  • Recrystallization : Polar solvents like ethanol improve crystalline purity.
  • Reaction monitoring : TLC or HPLC ensures completion of bromination and esterification steps .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways. applied DFT to predict vibrational frequencies and HOMO-LUMO gaps in pyrazole derivatives, validating experimental IR/Raman data . Such studies guide functionalization strategies (e.g., electrophilic substitution at electron-rich positions).

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Variable Temperature NMR : Differentiates dynamic effects (e.g., tautomerism) in pyrazole rings.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra.
  • Isotopic labeling : Traces unexpected side reactions (e.g., discusses stability studies under varying conditions) .

Q. How can cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) be applied to modify this compound?

The bromomethyl group enables Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura : Replace Br with boronic acids (e.g., used phenylboronic acid to synthesize diarylpyrazoles) .
  • Buchwald-Hartwig : Introduce amines for drug-discovery scaffolds. Optimize ligand (e.g., PPh₃), base (K₃PO₄), and solvent (DMF/H₂O) to suppress homocoupling .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

  • Intermediate stability : Brominated intermediates may degrade under prolonged storage ( notes hydrolysis risks).
  • Byproduct formation : Competing reactions (e.g., over-oxidation) require strict temperature/pH control.
  • Purification bottlenecks : Switch from column chromatography to recrystallization or distillation for large batches .

Q. How does steric/electronic modulation of the pyrazole ring affect biological activity in SAR studies?

  • Steric effects : Bulky substituents at the 1- and 3-positions hinder target binding (e.g., tested pyrazole-carbaldehydes for antimicrobial activity).
  • Electronic effects : Electron-withdrawing groups (Br, COOMe) enhance electrophilicity for covalent inhibitor design.
  • Bioisosteres : Replace bromine with CF₃ or CN to improve pharmacokinetics .

Q. What methodologies assess environmental persistence or toxicity of this compound?

  • OECD Guidelines : Test biodegradability (e.g., Modified Sturm Test) and aquatic toxicity (Daphnia magna LC₅₀).
  • Computational tools : EPI Suite predicts bioaccumulation (log P) and ecotoxicity ( discusses environmental fate studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.